2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-phenylethanethioamide
Overview
Description
2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-phenylethanethioamide is a synthetic organic compound characterized by its unique chemical structure, which includes a pyridine ring substituted with chlorine and trifluoromethyl groups, and a phenylethanethioamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-phenylethanethioamide typically involves multiple steps:
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Formation of the Pyridine Ring: : The initial step involves the synthesis of the pyridine ring with the desired substituents. This can be achieved through a series of reactions starting from commercially available precursors. For instance, the chlorination of 2,5-dichloropyridine followed by trifluoromethylation can yield 3-chloro-5-(trifluoromethyl)pyridine.
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Thioamide Formation: : The next step involves the introduction of the thioamide group. This can be done by reacting the pyridine derivative with a suitable thioamide precursor under controlled conditions. Common reagents for this step include thiourea or thioacetamide, often in the presence of a base such as sodium hydroxide or potassium carbonate.
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Coupling with Phenylethanol: : The final step involves coupling the pyridine-thioamide intermediate with phenylethanol. This can be achieved through a nucleophilic substitution reaction, where the hydroxyl group of phenylethanol is replaced by the thioamide group, forming the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of high-throughput reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-phenylethanethioamide can undergo various chemical reactions, including:
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Oxidation: : The thioamide group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
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Reduction: : The compound can be reduced to form corresponding amines or thiols using reducing agents like lithium aluminum hydride or sodium borohydride.
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Substitution: : The chlorine atom on the pyridine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, alkoxides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, thiols.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-phenylethanethioamide has several applications in scientific research:
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Chemistry: : It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
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Biology: : The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological macromolecules makes it a candidate for drug development.
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Medicine: : Research is ongoing to explore its potential as a therapeutic agent. Its structural features suggest it could be effective in targeting specific enzymes or receptors involved in disease pathways.
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Industry: : The compound is used in the development of agrochemicals and pharmaceuticals. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism by which 2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-phenylethanethioamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, its interaction with microbial enzymes can inhibit their function, leading to antimicrobial activity. Similarly, its binding to cancer cell receptors can induce apoptosis or inhibit cell proliferation.
Comparison with Similar Compounds
Similar Compounds
2,6-Dichloro-N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}benzamide: Another compound with a similar pyridine structure, used as a fungicide.
3-Chloro-5-(trifluoromethyl)pyridine: A simpler pyridine derivative used as an intermediate in organic synthesis.
Uniqueness
2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-phenylethanethioamide is unique due to its combination of a pyridine ring with chlorine and trifluoromethyl substituents and a phenylethanethioamide group. This unique structure imparts specific chemical and biological properties, making it valuable for various applications in research and industry.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-phenylethanethioamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClF3N2S/c15-10-6-9(14(16,17)18)7-20-12(10)11(13(19)21)8-4-2-1-3-5-8/h1-7,11H,(H2,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFHRJGOZOWUIKQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=C(C=C(C=N2)C(F)(F)F)Cl)C(=S)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClF3N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301333550 | |
Record name | 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-phenylethanethioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301333550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
41.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49665848 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
339104-34-6 | |
Record name | 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-phenylethanethioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301333550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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